molecular formula C5H6FNO3 B13693033 4-Fluoro-5-oxopyrrolidine-2-carboxylic acid

4-Fluoro-5-oxopyrrolidine-2-carboxylic acid

Cat. No.: B13693033
M. Wt: 147.10 g/mol
InChI Key: NBTWBMODBIAMTC-UHFFFAOYSA-N
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Description

L-trans-4-Fluoro-5-pyrrolidone-2-carboxylic acid, also known by its MDL number MFCD00153179, is a chemical compound with the molecular formula C5H6FNO3 and a molecular weight of 147.10 g/mol . This compound is known for its unique structure, which includes a fluorine atom attached to a pyrrolidone ring, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-trans-4-Fluoro-5-pyrrolidone-2-carboxylic acid typically involves the fluorination of a pyrrolidone derivative. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position on the pyrrolidone ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

L-trans-4-Fluoro-5-pyrrolidone-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

L-trans-4-Fluoro-5-pyrrolidone-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of L-trans-4-Fluoro-5-pyrrolidone-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s presence can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and the compound’s structural modifications.

Comparison with Similar Compounds

Similar Compounds

    L-trans-4-Hydroxy-5-pyrrolidone-2-carboxylic acid: Similar structure but with a hydroxyl group instead of a fluorine atom.

    L-trans-4-Chloro-5-pyrrolidone-2-carboxylic acid: Contains a chlorine atom instead of fluorine.

    L-trans-4-Bromo-5-pyrrolidone-2-carboxylic acid: Contains a bromine atom instead of fluorine.

Uniqueness

L-trans-4-Fluoro-5-pyrrolidone-2-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

4-fluoro-5-oxopyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FNO3/c6-2-1-3(5(9)10)7-4(2)8/h2-3H,1H2,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTWBMODBIAMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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